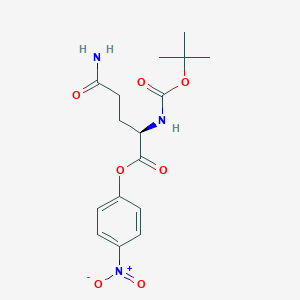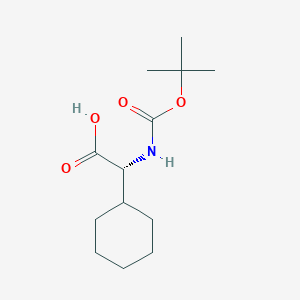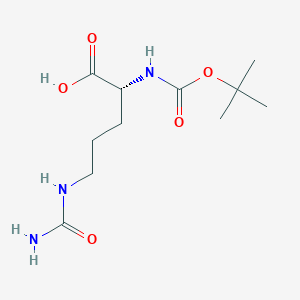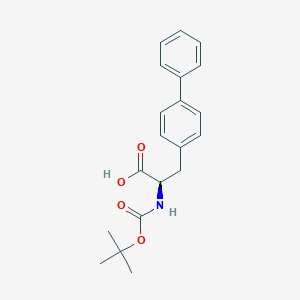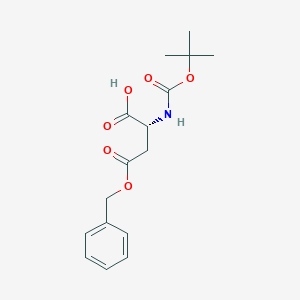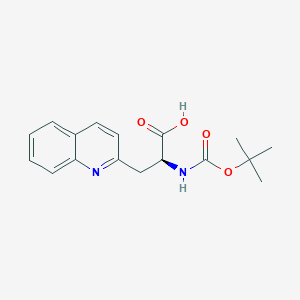
(S)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
-(S)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid, commonly referred to as (S)-2-BAPQ, is a chiral aminopropionic acid that has been widely studied and used in the scientific community due to its various applications. It has been used in a variety of fields, including synthetic organic chemistry, pharmaceuticals, and biochemistry.
科研应用
Quinoline Derivatives in Corrosion Inhibition
Quinoline and its derivatives, including compounds like (S)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid, have been recognized for their significant effectiveness against metallic corrosion. These compounds exhibit high electron density and effectively adsorb on metallic surfaces to form stable chelating complexes. This property makes them valuable in applications where corrosion inhibition is critical, such as in industrial settings and in the protection of materials and infrastructure (Verma, Quraishi, & Ebenso, 2020).
Quinoline Derivatives in Biocatalyst Inhibition
Carboxylic acids, a group to which (S)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid belongs, have shown notable inhibition effects on biocatalysts like microbes. These acids, at certain concentrations, become inhibitory to microbes such as Escherichia coli and Saccharomyces cerevisiae, impacting their metabolism and cell membrane integrity. Understanding this inhibitory mechanism can guide the development of robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Quinoline Derivatives in Drug Synthesis
Levulinic acid (LEV), a compound structurally similar to (S)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid, has been identified as a versatile chemical for drug synthesis. It has functional groups that offer flexibility and diversity, making it a valuable component in developing new pharmaceuticals. Its cost-effectiveness and simplicity in synthesis steps make it a promising candidate for future drug development (Zhang et al., 2021).
性质
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-2-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-12-9-8-11-6-4-5-7-13(11)18-12/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKVPSHCOQHAMU-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=NC2=CC=CC=C2C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid | |
CAS RN |
161453-37-8 |
Source


|
| Record name | 2-Quinolinepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (αS)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

